molecular formula C20H25N3O2S B4710633 N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide

N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide

Cat. No. B4710633
M. Wt: 371.5 g/mol
InChI Key: DTMISLBSBVGBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, also known as BFPT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In inflammation research, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the reduction of inflammation, and the improvement of cognitive function. In cancer research, this compound has been shown to induce apoptosis and inhibit cell growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the NF-κB signaling pathway. In neurological disorder research, this compound has been shown to improve cognitive function and have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in lab experiments is its potential therapeutic applications in various fields. Another advantage is its ability to inhibit enzyme activity and reduce inflammation. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

For N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide research include further investigation into its mechanism of action, as well as its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, research could focus on developing more efficient synthesis methods and exploring the use of this compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound, or this compound, is a chemical compound that has shown potential therapeutic applications in various fields. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it has been shown to have biochemical and physiological effects such as the inhibition of enzyme activity, the reduction of inflammation, and the improvement of cognitive function. While there are limitations to using this compound in lab experiments, future directions for research include further investigation into its mechanism of action and potential therapeutic applications.

Scientific Research Applications

N-(4-butylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

N-(4-butylphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-2-3-5-16-7-9-17(10-8-16)21-20(26)23-13-11-22(12-14-23)19(24)18-6-4-15-25-18/h4,6-10,15H,2-3,5,11-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMISLBSBVGBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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